

# N-Nitrosodicyclohexylamine: A Comprehensive Toxicological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Nitrosodicyclohexylamine**

Cat. No.: **B030055**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**N-Nitrosodicyclohexylamine** (NDCHA), a member of the N-nitrosamine class of compounds, has been identified as a substance of toxicological concern. This document provides a detailed overview of its known toxicological properties, with a focus on its genotoxic and endocrine-disrupting effects. While comprehensive data for all toxicological endpoints are not available, this guide synthesizes the current scientific understanding from *in vitro* and limited *in vivo* studies. The information herein is intended to support further research and risk assessment activities.

N-nitrosamines as a class are recognized for their carcinogenic potential, often requiring metabolic activation to exert their effects.<sup>[1][2]</sup> For NDCHA specifically, research has highlighted its genotoxic potential and a distinct anti-androgenic mechanism of action. However, there is a notable absence of robust data from sub-chronic, chronic, reproductive, developmental, and carcinogenicity studies. This profile underscores the need for further investigation to fully characterize the risk NDCHA poses to human health.

## Acute and Genotoxicity Profile

**N-Nitrosodicyclohexylamine** has demonstrated genotoxic effects in a variety of *in vitro* assays. These findings indicate its potential to damage DNA and induce mutations, which are key events in carcinogenesis.

## Acute Toxicity

Limited data is available on the acute toxicity of NDCHA. An oral LD50 in rats has been reported, suggesting low acute toxicity by ingestion.

Table 1: Acute Toxicity of **N-Nitrosodicyclohexylamine**

| Species | Route of Administration | Endpoint | Value  | Reference |
|---------|-------------------------|----------|--------|-----------|
| Rat     | Oral                    | LD50     | 5 g/kg | [3]       |

## Genotoxicity

Multiple studies have investigated the genotoxic potential of NDCHA in bacterial and mammalian cell systems. The results are summarized below.

Table 2: Genotoxicity of **N-Nitrosodicyclohexylamine**

| Test System                          | Cell Type                                  | Metabolic Activation         | Endpoint           | Result                               | Concentration Range | Reference |
|--------------------------------------|--------------------------------------------|------------------------------|--------------------|--------------------------------------|---------------------|-----------|
| Ames Test                            | Salmonella typhimurium TA98, TA100, TA1535 | With S9 mix                  | Gene Mutation      | Negative                             | Not specified       | [4]       |
| Ames Test                            | Salmonella typhimurium TA104               | With Aroclor-1254 induced S9 | Gene Mutation      | Inconclusive (microcolony induction) | > 250 µg/plate      | [4]       |
| Sister Chromatid Exchange (SCE) Test | V79 Chinese Hamster Cells                  | Not specified                | Chromosomal Damage | Positive                             | 5 µM - 100 µM       | [5]       |
| Single Cell Gel Assay (Comet Assay)  | V79 Chinese Hamster Cells                  | Not specified                | DNA Strand Breaks  | Positive                             | 5 µM - 100 µM       | [5]       |
| In Vitro Micronucleus Test           | Isolated Human Lymphocytes                 | Not specified                | Chromosomal Damage | Weakly Positive                      | 15 - 100 µg/mL      | [4]       |

## Experimental Protocols

- Test System: Isolated human lymphocytes.
- Compound Preparation: **N-Nitrosodicyclohexylamine** was synthesized and purified to >97% purity, with identity confirmed by GC/MS and NMR.
- Procedure:

- Lymphocytes were treated with NDCHA at a dose range of 15-100 µg/mL.
- The cytokinesis-block method was employed.
- Micronuclei frequency was analyzed in binucleated cells.
- Metabolic Activation: Arochlor-1254,  $\beta$ -naphthoflavone/phenobarbital, and pyrazole-induced S9 fractions were used in parallel Ames tests, but the micronucleus assay was conducted without exogenous metabolic activation.

#### Experimental Workflow: In Vitro Micronucleus Assay



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro micronucleus test with human lymphocytes.

## Endocrine Disruption: Anti-Androgenic Activity

**N-Nitrosodicyclohexylamine** has been identified as an anti-androgenic compound. Its mechanism of action involves direct interaction with the androgen receptor, thereby inhibiting the effects of androgens like dihydrotestosterone (DHT).

## Mechanism of Anti-Androgenic Action

Studies have shown that NDCHA exhibits competitive binding to the androgen receptor (AR) against 5 $\alpha$ -dihydrotestosterone. This binding prevents the androgen-AR complex formation and subsequent translocation to the nucleus, which in turn down-regulates the transcription of

androgen-responsive genes, such as that for prostate-specific antigen (PSA).<sup>[6]</sup> Furthermore, exposure to NDCHA has been shown to decrease the protein levels of the androgen receptor itself.<sup>[6]</sup>

### Signaling Pathway: Anti-Androgenic Action of N-Nitrosodicyclohexylamine



[Click to download full resolution via product page](#)

Caption: Mechanism of anti-androgenic action of **N-Nitrosodicyclohexylamine**.

## In Vitro Anti-Androgenic Activity

The anti-androgenic effects of NDCHA have been demonstrated in yeast two-hybrid and reporter gene assays.

Table 3: In Vitro Anti-Androgenic Activity of **N-Nitrosodicyclohexylamine**

| Assay                                 | System                                                  | Endpoint                                                  | Result                    | Reference |
|---------------------------------------|---------------------------------------------------------|-----------------------------------------------------------|---------------------------|-----------|
| Yeast Two-Hybrid Assay                | Yeast expressing human AR and SRC-1                     | Inhibition of DHT-induced $\beta$ -galactosidase activity | Dose-dependent inhibition | [5]       |
| AR-EcoScreen Cell Reporter Gene Assay | CHO-K1 cells with human AR and luciferase reporter gene | Inhibition of DHT-induced luciferase activity             | Dose-dependent inhibition | [5]       |
| Competitive Binding Assay             | Not specified                                           | Competitive binding to androgen receptor against DHT      | Positive                  | [6]       |
| Western Blot Analysis                 | LNCaP cells                                             | Androgen receptor protein levels                          | Decreased                 | [6]       |
| PSA Expression Analysis               | LNCaP cells                                             | PSA mRNA levels                                           | Down-regulated            | [6]       |

## Experimental Protocols

- Principle: This assay assesses the interaction between the androgen receptor (AR) and a coactivator (SRC-1) in the presence of an androgen (DHT) and the test compound

(NDCHA). Inhibition of the interaction leads to a decrease in the expression of a reporter gene ( $\beta$ -galactosidase).

- Procedure:
  - Yeast cells co-transformed with plasmids for the AR ligand-binding domain and the SRC-1 receptor-interacting domain were cultured.
  - Cells were exposed to a fixed concentration of DHT and varying concentrations of NDCHA.
  - $\beta$ -galactosidase activity was measured to quantify the level of receptor-coactivator interaction.

## Metabolism and Pharmacokinetics

There is no specific information available on the absorption, distribution, metabolism, and excretion (ADME) of **N-Nitrosodicyclohexylamine**. However, for N-nitrosamines in general, metabolic activation is a critical step for their genotoxic and carcinogenic effects.

This process is typically mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways often involve  $\alpha$ -hydroxylation, leading to the formation of unstable intermediates that can generate reactive electrophilic species capable of alkylating DNA.<sup>[7][8]</sup> The specific CYP isoforms involved can vary depending on the nitrosamine structure.

## Other Toxicological Endpoints: Data Gaps

A comprehensive toxicological profile requires data from a range of studies. For **N-Nitrosodicyclohexylamine**, significant data gaps exist for the following endpoints:

- Sub-chronic and Chronic Toxicity: No studies were identified that evaluated the effects of repeated exposure to NDCHA over sub-chronic (e.g., 90-day) or chronic durations. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.
- Carcinogenicity: There are no robust carcinogenicity bioassays available for NDCHA in the public domain.<sup>[9]</sup> While many N-nitrosamines are known carcinogens, the carcinogenic potential of NDCHA has not been experimentally determined.

- Reproductive and Developmental Toxicity: No studies were found that specifically investigated the effects of NDCHA on reproductive function or developmental endpoints.

## Conclusion and Future Directions

The available toxicological data for **N-Nitrosodicyclohexylamine** primarily point to its genotoxic and anti-androgenic properties. The positive findings in multiple in vitro genotoxicity assays raise concern for its potential carcinogenicity, a hallmark of many N-nitrosamines. Its ability to act as an androgen receptor antagonist highlights a potential for endocrine disruption.

However, the significant data gaps in other critical areas of toxicology, including long-term toxicity, carcinogenicity, and reproductive/developmental effects, preclude a complete risk assessment. Further research is imperative to address these unknowns. Future studies should prioritize:

- In vivo genotoxicity studies to confirm the in vitro findings.
- Sub-chronic toxicity studies in rodents to identify target organs and establish a NOAEL.
- A comprehensive carcinogenicity bioassay to determine its tumorigenic potential.
- Reproductive and developmental toxicity studies to assess its impact on these critical endpoints.
- Pharmacokinetic studies to understand its ADME profile and inform the design and interpretation of toxicological studies.

A thorough understanding of the complete toxicological profile of **N-Nitrosodicyclohexylamine** is essential for informed risk management and regulatory decision-making.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 8. scialliconsulting.com [scialliconsulting.com]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Nitrosodicyclohexylamine: A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030055#toxicological-profile-of-n-nitrosodicyclohexylamine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)